molecular formula C15H20O3 B7820376 6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol CAS No. 1119450-08-6

6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol

Cat. No.: B7820376
CAS No.: 1119450-08-6
M. Wt: 248.32 g/mol
InChI Key: RCRVBNCNUBBHEI-UHFFFAOYSA-N
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Description

6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol is a spirocyclic chromene derivative characterized by a fused benzopyran system and a cyclopentane ring. Such spiro compounds are of interest due to their conformational rigidity and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-ethoxyspiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-17-11-5-6-14-12(9-11)13(16)10-15(18-14)7-3-4-8-15/h5-6,9,13,16H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVBNCNUBBHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC3(CCCC3)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171422
Record name 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-08-6
Record name 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C15_{15}H20_{20}O3_3
  • Molecular Weight : 248.3175 g/mol
  • CAS Number : 1171515-79-9

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with notable biological activity. For instance, the synthesis can be achieved through a one-pot reaction involving 4-hydroxycoumarin and other reactants under specific conditions to optimize yield and purity .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. The compound's structure suggests the presence of hydroxyl groups that contribute to its ability to scavenge free radicals .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds derived from similar structures have demonstrated greater anti-inflammatory activity compared to standard treatments like curcumin .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values ranging from 12.4 µM to 16.5 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

StudyFindings
Study on Antioxidant Properties Demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to known antioxidants .
Anti-inflammatory Research Found to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating potential for treating inflammatory diseases .
Antimicrobial Testing Showed effective antibacterial activity with MIC values lower than those of traditional antibiotics .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound interferes with the signaling pathways that lead to the production of inflammatory mediators.
  • Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of free radicals, reducing oxidative stress.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol has been explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions.

Studies utilizing this compound have focused on its biological activity, particularly in relation to its effects on cellular pathways. Preliminary findings suggest that it may influence signaling pathways associated with cell proliferation and apoptosis, indicating potential use in cancer research. For instance, derivatives of spiro compounds have shown promise in inhibiting tumor growth in vitro and in vivo.

Synthesis of Derivative Compounds

The compound serves as a building block for synthesizing other complex molecules. For example, it can be modified to create thioester derivatives that may exhibit enhanced biological activity or specificity towards certain targets. The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.

Natural Product Synthesis

This compound can also be utilized in the synthesis of natural products or analogs thereof. Its spirocyclic structure is reminiscent of many naturally occurring compounds, making it a valuable intermediate in the synthesis of bioactive natural products.

Case Study 1: Anti-Cancer Activity

A study examined the anti-cancer properties of spirochromene derivatives, including this compound. The results indicated that these compounds could inhibit the proliferation of cancer cells through modulation of apoptosis-related proteins. This suggests a pathway for developing new cancer therapeutics based on this scaffold.

Case Study 2: Anti-inflammatory Effects

Another research investigation focused on the anti-inflammatory effects of chromene derivatives. The study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Spiro Ring Size Variations

The size of the spiro ring significantly influences molecular conformation and physicochemical properties. Key analogs include:

Compound Spiro Ring Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Observations Reference
6-Ethoxy-...-cyclopentan-4-ol Cyclopentane C14H18O3 ~234 98 Higher ring strain, compact structure
[(6-Ethoxy-...-cyclohexan-4-yl)thio]acetic acid Cyclohexane C18H24O4S 336.45 96 Reduced steric hindrance, higher MW
3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol Cycloheptane C16H22O3 ~262 97 Increased flexibility, lower polarity

Findings :

  • Larger rings (e.g., cyclohexane) increase molecular weight and reduce steric constraints, improving solubility in non-polar solvents .

Functional Group Modifications

Functional groups dictate polarity, acidity, and biological activity:

Compound Functional Group Molecular Weight (g/mol) Solubility Key Observations Reference
6-Ethoxy-...-cyclopentan-4-ol Hydroxyl ~234 Moderate in H2O Forms hydrogen bonds, moderate acidity
3,4-dihydro...-4-amine hydrochloride Amine (HCl salt) 239.74 High in polar solvents Ionic nature enhances bioavailability
7-Hydroxy...-4-one Ketone 218.25 Low in H2O Electron-withdrawing, stable tautomers

Findings :

  • The hydroxyl group in the target compound offers hydrogen-bonding capability, whereas the amine hydrochloride salt exhibits superior aqueous solubility .
  • Ketone-containing analogs (e.g., 7-hydroxy-...-4-one) display lower solubility due to reduced polarity .

Substituent Effects

Substituent position and electronic properties influence reactivity:

Compound Substituent Position Molecular Weight (g/mol) Key Observations Reference
6-Ethoxy-...-cyclopentan-4-ol Ethoxy 6 ~234 Electron-donating, enhances aromaticity
6-Methyl...-cyclopentan-4-yl Methyl 6 ~220 Steric hindrance, reduced polarity
7-Hydroxy...-4-one Hydroxy 7 218.25 Electron-withdrawing, alters tautomerism

Findings :

  • Ethoxy groups at position 6 stabilize the chromene ring via resonance, while methyl substituents increase hydrophobicity .
  • Hydroxy groups at position 7 (vs. 6) reduce electron density on the aromatic system, affecting electrophilic substitution patterns .

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